N-[(oxan-4-yl)methyl]oxetan-3-amine
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Overview
Description
N-[(oxan-4-yl)methyl]oxetan-3-amine is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol It is characterized by the presence of an oxetane ring and an oxane ring, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)methyl]oxetan-3-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization through C-O bond formation. This can be achieved by reacting a suitable alcohol with an epoxide under acidic or basic conditions . Another approach involves the electrophilic halocyclization of alcohols, where a halogen source is used to induce cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)methyl]oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxetane carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated oxetane derivatives.
Scientific Research Applications
N-[(oxan-4-yl)methyl]oxetan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)methyl]oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzyl)oxetan-3-amine: Similar structure with a methoxybenzyl group instead of an oxane ring.
N-(oxetan-3-yl)oxan-4-amine hydrochloride: Similar structure with a hydrochloride salt form.
Uniqueness
N-[(oxan-4-yl)methyl]oxetan-3-amine is unique due to the presence of both an oxetane and an oxane ring in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(oxan-4-ylmethyl)oxetan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-11-4-2-8(1)5-10-9-6-12-7-9/h8-10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHQEVARRXZQBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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